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Compound of Interest

2-Methoxy-5-
Compound Name: _ o
(trifluoromethyl)pyridine

Cat. No.: B068610

This technical guide provides a comprehensive analysis of 2-Methoxy-5-
(trifluoromethyl)pyridine, a key building block in modern medicinal and agrochemical
research.[1][2] Through a detailed examination of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, this document offers researchers, scientists,
and drug development professionals a thorough understanding of the spectroscopic
characteristics that define this molecule's structure and purity.

Introduction

2-Methoxy-5-(trifluoromethyl)pyridine (CAS No. 175277-45-9) is a substituted pyridine
derivative featuring a methoxy group at the 2-position and a trifluoromethyl group at the 5-
position.[3][4][5] Its molecular formula is C7HeF3NO, with a molecular weight of approximately
177.12 g/mol .[4][5][6] The presence of the electron-donating methoxy group and the strongly
electron-withdrawing trifluoromethyl group on the pyridine ring creates a unique electronic
environment that is reflected in its spectroscopic signatures. This guide will dissect these
signatures to provide a foundational understanding for its application in complex organic
synthesis.

Molecular Structure and Spectroscopic Correlation

The structural features of 2-Methoxy-5-(trifluoromethyl)pyridine directly influence its
spectroscopic output. The following diagram illustrates the key structural components and their
expected correlation with the analytical techniques discussed in this guide.
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Caption: Correlation between the molecular structure of 2-Methoxy-5-
(trifluoromethyl)pyridine and the information obtained from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of
atoms in a molecule. For 2-Methoxy-5-(trifluoromethyl)pyridine, H, 13C, and °F NMR are
particularly informative.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural
determination.

e Sample Preparation:
o Accurately weigh 10-20 mg of high-purity 2-Methoxy-5-(trifluoromethyl)pyridine.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls or DMSO-de) in a clean, dry NMR tube.

o Ensure complete dissolution by gentle vortexing or sonication.
e Instrument Setup:
o Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field
to achieve optimal homogeneity.

e Acquisition Parameters:

o 'H NMR: Employ a standard single-pulse experiment with a spectral width of
approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2
seconds.

o 13C NMR: Use a proton-decoupled single-pulse experiment with a spectral width of about
220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

o 1°F NMR: Acquire a proton-decoupled spectrum with an appropriate spectral width
centered around the expected chemical shift of the CFs group.

'H NMR Spectral Analysis
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The *H NMR spectrum of 2-Methoxy-5-(trifluoromethyl)pyridine is expected to show three
distinct signals corresponding to the aromatic protons and one signal for the methoxy group

protons.
] Predicted Chemical o Coupling Constant
Proton Assignment _ Multiplicity
Shift (8, ppm) (J, Hz)
H-6 ~8.3 Doublet ~2.5
H-4 ~7.8 Doublet of Doublets ~8.5,2.5
H-3 ~6.8 Doublet ~8.5
-OCHs ~4.0 Singlet

e H-6: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded
aromatic proton.

e H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
e H-3: This proton is coupled to H-4 and is shielded by the adjacent methoxy group.

e -OCHBs: The three equivalent protons of the methoxy group will appear as a singlet.

3C NMR Spectral Analysis

The proton-decoupled 3C NMR spectrum will provide insights into the carbon skeleton of the
molecule.
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Predicted Chemical Shift (9,

Carbon Assignment Quartet Coupling (J, Hz)
ppm)

C-2 ~164

C-5 ~122 Quartic (~272)

C-6 ~145

C-4 ~135

C-3 ~112

-OCHs ~54

CFs ~123

The carbon attached to the trifluoromethyl group (C-5) will appear as a quartet due to coupling
with the three fluorine atoms. The trifluoromethyl carbon itself will also be visible in the

spectrum.

9F NMR Spectral Analysis

19F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For 2-
Methoxy-5-(trifluoromethyl)pyridine, a single signal is expected for the three equivalent
fluorine atoms of the CFs group. The chemical shift of trifluoromethyl groups on aromatic rings
typically falls in the range of -60 to -70 ppm relative to CFCls.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for ATR-IR Analysis

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of
liquid or solid samples.

e Instrument Setup: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an
ATR accessory.
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e Background Scan: Record a background spectrum of the clean ATR crystal.

o Sample Application: Place a small amount of 2-Methoxy-5-(trifluoromethyl)pyridine
directly onto the ATR crystal.

e Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm~1.

IR Spectral Data and Interpretation

The IR spectrum of 2-Methoxy-5-(trifluoromethyl)pyridine exhibits characteristic absorption
bands corresponding to its functional groups.[4][6]

Frequency (cm~1) Vibrational Mode

~3000-2800 C-H stretching (aromatic and aliphatic)
~1600, 1480 C=C and C=N stretching (pyridine ring)
~1330 C-F stretching (strong)

~1250 Asymmetric C-O-C stretching

~1030 Symmetric C-O-C stretching

The presence of a strong absorption band around 1330 cm~1! is a key indicator of the C-F
bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight of a compound and can provide information about its
structure through fragmentation patterns.

Experimental Protocol for MS Analysis

Electron lonization (EIl) is a common ionization method for volatile organic compounds.

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or through a gas chromatograph (GC-MS).
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« lonization: Bombard the sample with high-energy electrons (typically 70 eV) to induce
ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass
analyzer (e.g., a quadrupole).

» Detection: Detect the ions to generate a mass spectrum.

MS Data Interpretation

The mass spectrum of 2-Methoxy-5-(trifluoromethyl)pyridine will show a molecular ion peak
(M™*) corresponding to its molecular weight.

e Molecular lon (M+): The expected m/z for the molecular ion is approximately 177.

o Fragmentation Pattern: Common fragmentation pathways may include the loss of a methyl
radical (*CHs) from the methoxy group to give a fragment at m/z 162, or the loss of a
trifluoromethyl radical (¢CF3).

Safety and Handling

2-Methoxy-5-(trifluoromethyl)pyridine is a flammable liquid and vapor.[9] It causes skin and
serious eye irritation and may cause respiratory irritation.[3][10] Appropriate personal protective
equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this
compound.[10] All work should be conducted in a well-ventilated fume hood.

Conclusion

The spectroscopic analysis of 2-Methoxy-5-(trifluoromethyl)pyridine provides a detailed and
unambiguous confirmation of its molecular structure. The combination of *H, 13C, and °F NMR,
IR, and MS data offers a complete analytical profile that is essential for quality control and for
understanding its reactivity in synthetic applications. This guide serves as a valuable resource
for researchers utilizing this important chemical intermediate.

References
e LookChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine Safety Data Sheets(SDS).

e SpectraBase. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine - Optional[ATR-IR] - Spectrum.
o Chemical Label. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b068610?utm_src=pdf-body
https://www.benchchem.com/product/b068610?utm_src=pdf-body
https://chemical-label.com/en/ghs/print-clp/175277-45-9/2-methoxy-5-trifluoromethylpyridine
https://www.lookchem.com/404.htm
https://www.fishersci.at/store/msds?partNumber=10515660&countryCode=AT&language=en
https://www.fishersci.at/store/msds?partNumber=10515660&countryCode=AT&language=en
https://www.benchchem.com/product/b068610?utm_src=pdf-body
https://www.benchchem.com/product/b068610?utm_src=pdf-body
https://www.benchchem.com/product/b068610?utm_src=pdf-body
https://www.benchchem.com/product/b068610?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine.

Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 5-Methoxy-2-
(trifluoromethyl)pyridine.

ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine(175277-45-9) 1H NMR
spectrum.

Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine | 175277-
45-9.

Sigma-Aldrich. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine | 175277-45-9.

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and
applications. Research Outreach.

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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trifluoromethyl-pyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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